(S)-1-Cbz-amino-2-boc-amino-isopentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

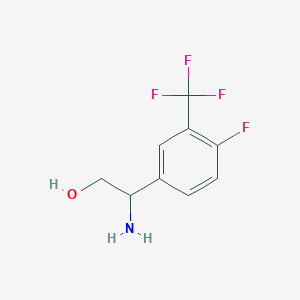

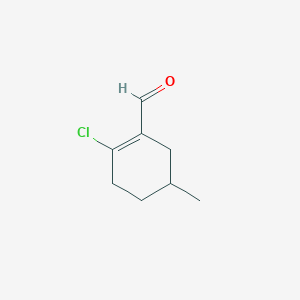

(S)-1-カルボベンジルオキシアミノ-2-tert-ブトキシカルボニルアミノイソペンタンは、さまざまな化学および製薬用途で使用されるキラル化合物です。この化合物は、合成プロセス中にアミノ官能基を保護するカルボベンジルオキシ(Cbz)基とtert-ブトキシカルボニル(Boc)基の2つの保護基を持っています。この化合物は、ペプチドやその他の複雑な有機分子の合成に特に役立ちます。

2. 製法

合成経路と反応条件: (S)-1-カルボベンジルオキシアミノ-2-tert-ブトキシカルボニルアミノイソペンタンの合成は、通常、以下の手順を伴います。

出発物質: 合成は、キラルアミノ酸である(S)-2-アミノ-4-メチルペンタン酸から始まります。

アミノ基の保護: アミノ基は、CbzとBocの保護基を使用して保護されます。Cbz基は、塩基の存在下でクロロギ酸ベンジルを使用して導入され、Boc基は、塩基の存在下でジ-tert-ブチルジカルボネート(Boc2O)を使用して導入されます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度の(S)-1-カルボベンジルオキシアミノ-2-tert-ブトキシカルボニルアミノイソペンタンが得られます。

工業生産方法: (S)-1-カルボベンジルオキシアミノ-2-tert-ブトキシカルボニルアミノイソペンタンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、最適化された反応条件、効率的な精製方法、および厳格な品質管理が含まれており、最終生成物の均一性と純度が保証されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-amino-2-boc-amino-isopentane typically involves the following steps:

Starting Material: The synthesis begins with the chiral amino acid, (S)-2-amino-4-methylpentanoic acid.

Protection of Amino Groups: The amino groups are protected using Cbz and Boc protecting groups. The Cbz group is introduced using benzyl chloroformate in the presence of a base, while the Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product.

化学反応の分析

反応の種類: (S)-1-カルボベンジルオキシアミノ-2-tert-ブトキシカルボニルアミノイソペンタンは、以下を含むさまざまな化学反応を起こします。

脱保護反応: CbzとBocの保護基は、特定の条件下で除去して遊離アミンを得ることができます。Cbzの脱保護は、通常、水素化または強酸を使用して達成され、Bocの脱保護は、トリフルオロ酢酸(TFA)などの酸を使用して達成されます。

置換反応: この化合物は、アミノ基が求核剤として作用する求核置換反応に関与することができます。

一般的な試薬と条件:

水素化: 通常、パラジウム触媒の存在下で、Cbzの脱保護に使用されます。

トリフルオロ酢酸(TFA): Bocの脱保護に使用されます。

塩基: 水酸化ナトリウムや炭酸カリウムなどの塩基は、保護ステップで使用されます。

主要な生成物:

遊離アミン: 脱保護反応の結果得られます。

置換誘導体: 求核置換反応の結果得られます。

4. 科学研究への応用

(S)-1-カルボベンジルオキシアミノ-2-tert-ブトキシカルボニルアミノイソペンタンは、科学研究でいくつかの用途があります。

ペプチド合成: ペプチドやペプチドミメティックの合成におけるビルディングブロックとして使用されます。

医薬品開発: 医薬品化合物の合成における中間体として役立ちます。

バイオコンジュゲーション: 生物学的研究のためのバイオコンジュゲートの調製に使用されます。

有機合成: 複雑な有機分子の合成における汎用性の高い中間体として機能します。

科学的研究の応用

(S)-1-Cbz-amino-2-boc-amino-isopentane has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.

Organic Synthesis: Acts as a versatile intermediate in the synthesis of complex organic molecules.

作用機序

(S)-1-カルボベンジルオキシアミノ-2-tert-ブトキシカルボニルアミノイソペンタンの作用機序は、主に、保護されたアミノ酸誘導体としての役割に関係しています。保護基(CbzとBoc)は、合成プロセス中の不要な副反応を防ぎ、他の官能基での選択的な反応を可能にします。脱保護後、遊離アミンは、さまざまな生化学的および化学的反応に関与し、使用状況に応じて特定の分子経路を標的にします。

類似化合物:

(S)-1-カルボベンジルオキシアミノ-2-tert-ブトキシカルボニルアミノ-3-メチルブタン: 異なるアルキル鎖を持つ類似の構造。

(S)-1-カルボベンジルオキシアミノ-2-tert-ブトキシカルボニルアミノ-2-メチルプロパン: 異なるアルキル鎖を持つ別の類似化合物。

独自性: (S)-1-カルボベンジルオキシアミノ-2-tert-ブトキシカルボニルアミノイソペンタンは、特定のキラル中心とCbzとBocの両方の保護基の存在によって独自です。この組み合わせは、合成用途において汎用性を提供し、選択的な脱保護と官能化を可能にします。

類似化合物との比較

(S)-1-Cbz-amino-2-boc-amino-3-methylbutane: Similar structure with a different alkyl chain.

(S)-1-Cbz-amino-2-boc-amino-2-methylpropane: Another similar compound with a different alkyl chain.

Uniqueness: (S)-1-Cbz-amino-2-boc-amino-isopentane is unique due to its specific chiral center and the presence of both Cbz and Boc protecting groups. This combination provides versatility in synthetic applications, allowing for selective deprotection and functionalization.

特性

IUPAC Name |

benzyl N-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-13(2)15(20-17(22)24-18(3,4)5)11-19-16(21)23-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPACSTYIXKAHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)

![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)

![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)

![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)